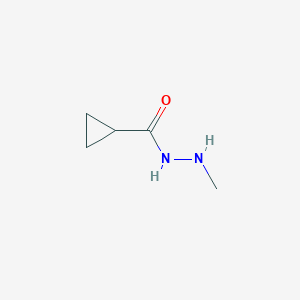
(3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is a chiral compound with a tetrahydropyran ring structure It is characterized by the presence of hydroxymethyl and hydroxyl groups at the 4 and 3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 4-(hydroxymethyl)-2H-pyran-3-one with a chiral borane complex can yield the desired product with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can undergo further reduction to form a fully saturated tetrahydropyran derivative.
Substitution: The hydroxyl groups can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated tetrahydropyran derivatives.
Substitution: Various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives have been investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and specificity.
Comparación Con Compuestos Similares
- (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- α-Lactose
Uniqueness: (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it particularly valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and other bioactive molecules.
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(3R,4R)-4-(hydroxymethyl)oxan-3-ol |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-9-4-6(5)8/h5-8H,1-4H2/t5-,6+/m1/s1 |
Clave InChI |
JFQWSBVRYMETLN-RITPCOANSA-N |
SMILES isomérico |
C1COC[C@@H]([C@H]1CO)O |
SMILES canónico |
C1COCC(C1CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)













